methyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-propyl-1,3-thiazole-4-carboxylate
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Overview
Description
- This compound is a complex heterocyclic molecule with a diverse range of applications.
- Its systematic name is methyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-propyl-1,3-thiazole-4-carboxylate .
- The compound consists of a thiazole ring, a pyrazole ring, and a chlorophenyl substituent.
- It exhibits interesting biological properties due to its unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways.
- Further research is essential to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-propyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Property | Value |
---|---|
Molecular Formula | C16H18ClN3O3S |
Molecular Weight | 367.85 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. For instance, a related pyrazole compound exhibited significant cytotoxicity against various cancer cell lines including HCT116 (IC50 = 1.1 µM), Huh-7 (IC50 = 1.6 µM), and MCF-7 (IC50 = 3.3 µM) . These findings suggest that the thiazole and pyrazole moieties may contribute synergistically to the anticancer effects.
Antimicrobial Activity
The antimicrobial properties of thiazole and pyrazole derivatives have been extensively studied. A recent evaluation showed that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . Such findings indicate that this compound could possess similar or enhanced antimicrobial activity.
Anti-inflammatory Activity
Compounds containing pyrazole rings have also been reported to exhibit anti-inflammatory effects. One study indicated that derivatives could inhibit the release of TNF-alpha in LPS-stimulated cells, showcasing their potential in treating inflammatory diseases . The mechanism often involves the inhibition of key signaling pathways related to inflammation.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study involving a series of thiazole-pyrazole derivatives demonstrated that specific substitutions on the pyrazole ring enhanced cytotoxicity against cancer cell lines. The derivative analogous to this compound showed promising results in inhibiting tubulin polymerization, which is critical for cancer cell proliferation .
Case Study 2: Antimicrobial Screening
In vitro tests on various thiazole-containing compounds revealed significant antimicrobial activity against Gram-positive bacteria, with some compounds achieving MIC values lower than traditional antibiotics. This suggests a potential for developing new antimicrobial agents based on the structure of this compound .
Properties
Molecular Formula |
C19H19ClN4O3S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
methyl 2-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]-5-propyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19ClN4O3S/c1-4-7-15-16(18(26)27-3)21-19(28-15)22-17(25)14-10-13(23-24(14)2)11-8-5-6-9-12(11)20/h5-6,8-10H,4,7H2,1-3H3,(H,21,22,25) |
InChI Key |
MLSBXDJQPBUMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
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